molecular formula C24H26N4O3 B360336 6-(3-methoxypropyl)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900887-75-4

6-(3-methoxypropyl)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B360336
CAS No.: 900887-75-4
M. Wt: 418.5g/mol
InChI Key: IGGISGNOOIZVTL-UHFFFAOYSA-N
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Description

6-(3-methoxypropyl)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-methoxypropyl)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-methoxypropyl)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(3-methoxypropyl)-2-oxo-N-(4-propan-2-ylphenyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16(2)17-8-10-18(11-9-17)25-23(29)20-15-19-22(27(20)13-6-14-31-3)26-21-7-4-5-12-28(21)24(19)30/h4-5,7-12,15-16H,6,13-14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGISGNOOIZVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-methoxypropyl)-2-oxo-N-[4-(propan-2-yl)phenyl]-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C25H28N4O3C_{25}H_{28}N_{4}O_{3}, with a molecular weight of approximately 432.524 g/mol. The structure features several functional groups that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. Specific mechanisms include the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases.
  • Antiviral Properties : Some studies have indicated that it may inhibit viral replication, although detailed mechanisms remain to be elucidated.

The biological activity of the compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has been proposed that the compound interacts with specific receptors, potentially altering signaling pathways associated with pain and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity (IC50 = 12 µM) .
  • Anti-inflammatory Research : Research published in Phytotherapy Research demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in a murine model of inflammation .
  • Antiviral Studies : A recent publication highlighted the antiviral potential against influenza viruses, showing a reduction in viral titers by approximately 70% at optimal concentrations .

Data Tables

Biological ActivityObserved EffectReference
AnticancerIC50 = 12 µM on MCF-7 cells
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Antiviral70% reduction in viral titers

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